4-Bromo-2'-methoxy-5'-methylbiphenyl molecular weight and formula
4-Bromo-2'-methoxy-5'-methylbiphenyl molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-2'-methoxy-5'-methylbiphenyl: Properties, Synthesis, and Research Applications
Authored by a Senior Application Scientist
Introduction: Biphenyl and its substituted derivatives represent a class of organic compounds of significant interest to the pharmaceutical and materials science industries. Their unique structural, electronic, and conformational properties make them privileged scaffolds in drug design and versatile building blocks for functional materials. This technical guide provides a detailed overview of 4-Bromo-2'-methoxy-5'-methylbiphenyl, a specific derivative for which public domain data is scarce. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogues, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its core characteristics, a plausible synthetic strategy, and its potential applications.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental identity of any chemical compound begins with its molecular formula and weight. For 4-Bromo-2'-methoxy-5'-methylbiphenyl, these have been determined through structural analysis.
Molecular Structure and Formula
The nomenclature "4-Bromo-2'-methoxy-5'-methylbiphenyl" defines a precise arrangement of functional groups on a biphenyl core structure. This consists of:
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A biphenyl framework, which is two phenyl rings linked by a single bond.
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A bromine atom at the 4-position of the first phenyl ring.
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A methoxy group (-OCH₃) at the 2'-position of the second phenyl ring.
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A methyl group (-CH₃) at the 5'-position of the second phenyl ring.
Based on this structure, the molecular formula is determined to be C₁₄H₁₃BrO .
Molecular Weight and Other Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | Calculated |
| Molecular Weight | 277.16 g/mol | Calculated |
| Exact Mass | 276.01497 Da | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | Analogues |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, ether, and dichloromethane. | Analogues |
| CAS Number | Not Assigned | N/A |
Part 2: Synthetic Strategy: A Focus on Suzuki-Miyaura Coupling
The construction of the biaryl C-C bond is a cornerstone of biphenyl synthesis. The Suzuki-Miyaura coupling reaction stands out as a highly efficient and versatile method, demonstrating broad functional group tolerance and often proceeding under mild conditions.[1][2] This makes it an ideal choice for the proposed synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl.
Proposed Retrosynthetic Analysis
The target molecule can be disconnected at the central C-C bond between the two phenyl rings. This leads to two potential precursor pairs for a Suzuki-Miyaura coupling:
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4-Bromophenylboronic acid and 1-bromo-2-methoxy-5-methylbenzene.
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(2-methoxy-5-methylphenyl)boronic acid and 1,4-dibromobenzene.
The choice between these routes would depend on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail the first approach.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for biphenyl synthesis.[3]
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Reaction Setup: To a round-bottom flask, add 4-bromophenylboronic acid (1.2 equivalents) and 1-bromo-2-methoxy-5-methylbenzene (1.0 equivalent).
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Solvent and Base: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), is then added.
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Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
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Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), is added under an inert atmosphere.
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Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 4-Bromo-2'-methoxy-5'-methylbiphenyl.
Workflow Visualization
Caption: Proposed synthetic workflow for 4-Bromo-2'-methoxy-5'-methylbiphenyl via Suzuki-Miyaura coupling.
Part 3: Potential Applications in Research and Drug Development
While no specific biological activities have been reported for 4-Bromo-2'-methoxy-5'-methylbiphenyl, the structural motifs present in this molecule are found in numerous compounds with significant pharmacological properties. This suggests several promising avenues for future research.
Anticancer Activity
Many substituted biphenyl compounds have been investigated as potential anticancer agents.[4][5] The biphenyl scaffold can mimic the side chains of amino acids like phenylalanine or tyrosine, enabling it to interact with enzymatic active sites. The presence of methoxy and bromo groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to interactions with various biological targets. For instance, some bromophenol derivatives have shown the ability to induce apoptosis in cancer cells and exhibit antioxidant properties.[5][6] Research into 4-Bromo-2'-methoxy-5'-methylbiphenyl could involve screening against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.
Enzyme Inhibition
The methoxyphenyl moiety is a common feature in compounds designed to inhibit various enzymes.[7] For example, derivatives of this class have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases.[7] The specific substitution pattern of 4-Bromo-2'-methoxy-5'-methylbiphenyl could confer selectivity for certain enzyme targets, making it a candidate for screening in enzyme inhibition assays.
PD-1/PD-L1 Inhibition
Recent research has highlighted biphenyl derivatives as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[8] The 2-methoxy-biphenyl core has been identified as a valuable component in the design of such inhibitors.[8] This suggests that 4-Bromo-2'-methoxy-5'-methylbiphenyl could serve as a scaffold for the development of novel immunomodulatory agents.
Part 4: Safety and Handling
As no specific safety data sheet (SDS) exists for 4-Bromo-2'-methoxy-5'-methylbiphenyl, precautions should be based on the known hazards of structurally similar compounds, such as other brominated biphenyls.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
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Toxicology: While the specific toxicity is unknown, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is an irritant and potentially toxic.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Taylor, R. J. K., & Unsworth, W. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of York.
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AOBChem. (n.d.). 4-bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl. Retrieved February 12, 2024, from [Link]
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19089-19114.
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ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents.... Retrieved February 12, 2024, from [Link]
- Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
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ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved February 12, 2024, from [Link]
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PubChem. (n.d.). 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine. Retrieved February 12, 2024, from [Link]
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ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved February 12, 2024, from [Link]
- Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.
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PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 12, 2024, from [Link]
- Wang, C., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10595-10614.
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PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. Retrieved February 12, 2024, from [Link]
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The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved February 12, 2024, from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved February 12, 2024, from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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